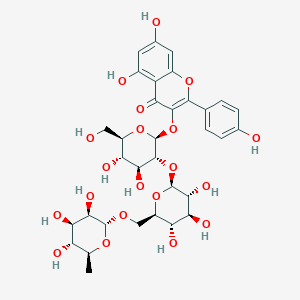
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is a flavonoid glycoside known for its antioxidant properties. It is derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound has been studied for its potential health benefits, including anti-inflammatory, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside typically involves the extraction of kaempferol from plant sources followed by glycosylation reactions. The leaves of plants like Pithecellobium dulce are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and solvent extraction methods ensures the efficient isolation of the compound from plant materials. The structure is confirmed using techniques like 1H-NMR and 13C-NMR .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: It can inhibit oxidative damage in DNA and human erythrocytes.
Substitution: Glycosylation reactions are used to attach sugar moieties to the kaempferol backbone.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, ethyl acetate, and various chromatographic solvents. The conditions often involve room temperature extractions and fractionations followed by chromatographic separation .
Major Products Formed
The major product formed from these reactions is the glycosylated kaempferol derivative, which retains the antioxidant and anti-inflammatory properties of the parent compound .
Scientific Research Applications
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress in cells. The molecular targets include reactive oxygen species (ROS) and various cellular enzymes involved in oxidative stress pathways . It also exhibits anti-inflammatory effects by modulating inflammatory cytokines and pathways .
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-O-alpha-L-rhamnoside: Another glycosylated form of kaempferol with similar antioxidant properties.
Kaempferol-3,7-O-alpha-L-dirhamnoside: Known for its moderate antibacterial action.
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-galactopyranosyl-7-O-alpha-L-rhamnopyranoside: Exhibits inhibitory activity against topoisomerase I.
Uniqueness
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1–>6)-beta-D-glucopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective as an antioxidant and anti-inflammatory agent .
Biological Activity
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside is a glycosylated flavonoid derived from kaempferol, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in cancer treatment and as an antioxidant.
Chemical Structure and Properties
- Molecular Formula : C33H40O20
- CAS Number : 476617-49-9
- IUPAC Name : 3-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Anticancer Properties
Kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside has been shown to exhibit significant anticancer activity. Its mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines including breast, lung, colon, and prostate cancer cells. It achieves this by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Research indicates that this flavonoid can halt the cell cycle at specific phases (G1/S or G2/M), thereby preventing cancer cell proliferation .
- Inhibition of Kinases : The compound interferes with signaling pathways by inhibiting kinases that are crucial for cancer cell survival and proliferation .
Antioxidant Activity
The antioxidant properties of kaempferol derivatives are well-documented. This compound demonstrates potent free radical scavenging abilities through:
- DPPH and ABTS Scavenging : Studies have shown that kaempferol glycosides can effectively scavenge DPPH and ABTS radicals, indicating strong antioxidant potential .
- Reduction of Oxidative Stress : By modulating oxidative stress markers and enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound contributes to cellular protection against oxidative damage .
Study 1: Anticancer Efficacy
In a recent study published in Nature Scientific Reports, kaempferol derivatives were tested on various cancer cell lines. The results indicated that kaempferol-3-O-alpha-L-rhamnopyranosyl-(1->6)-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside significantly inhibited tumor growth in vitro and in vivo models by inducing apoptosis and causing cell cycle arrest .
Study 2: Antioxidant Mechanisms
A comprehensive review highlighted the antioxidant mechanisms of kaempferol derivatives. It was found that the compound not only scavenged free radicals but also enhanced the cellular antioxidant defense systems through Nrf2 activation pathways .
Summary Table of Biological Activities
Properties
Molecular Formula |
C33H40O20 |
|---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)24(43)27(46)32(51-17)53-30-25(44)20(39)16(8-34)50-33(30)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
DCHRRURXMLCREO-CFRIXVKNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4=C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















